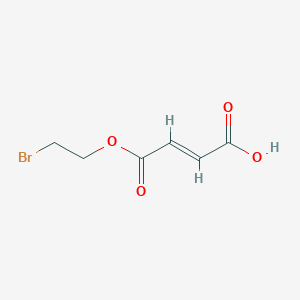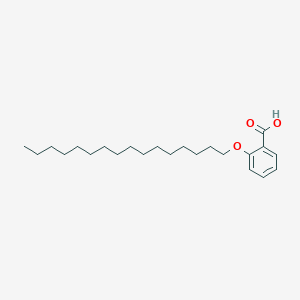
4',4'''-(Trimethylenedioxy)diacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘’-(Trimethylenedioxy)diacetanilide is an organic compound with the molecular formula C19H22N2O4 and a molecular weight of 342.398 g/mol . This compound is characterized by the presence of two acetanilide groups connected by a trimethylenedioxy bridge. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(Trimethylenedioxy)diacetanilide typically involves the reaction of acetanilide derivatives with a trimethylenedioxy bridging agent. One common method includes:
Starting Materials: Acetanilide and trimethylenedioxy compound.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the trimethylenedioxy bridge.
Procedure: The acetanilide derivatives are dissolved in an appropriate solvent (e.g., ethanol or methanol), and the trimethylenedioxy compound is added slowly. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘’-(Trimethylenedioxy)diacetanilide may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-(Trimethylenedioxy)diacetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetanilide groups, where halogenating agents like thionyl chloride can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated acetanilide derivatives.
Scientific Research Applications
4’,4’‘’-(Trimethylenedioxy)diacetanilide is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’,4’‘’-(Trimethylenedioxy)diacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylenedioxy bridge allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4’,4’‘’-(Tetramethylenedioxy)diacetanilide
- 4’,4’‘’-(Hexamethylenedioxy)diacetanilide
- 4’,4’‘’-(Decamethylenedioxy)diacetanilide
Uniqueness
4’,4’‘’-(Trimethylenedioxy)diacetanilide is unique due to its specific trimethylenedioxy bridge, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
51515-51-6 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-[3-(4-acetamidophenoxy)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-14(22)20-16-4-8-18(9-5-16)24-12-3-13-25-19-10-6-17(7-11-19)21-15(2)23/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
GQLHHLBGKVCSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


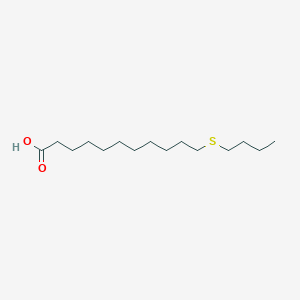

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)

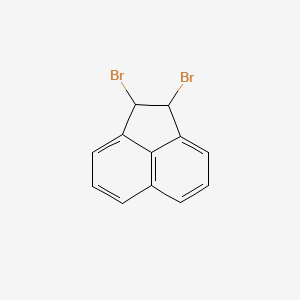
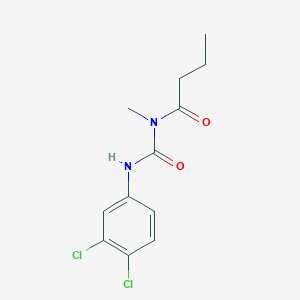

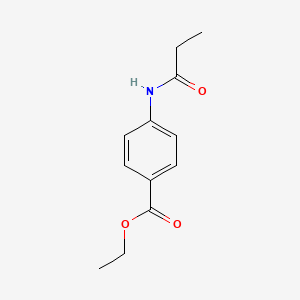

![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)
